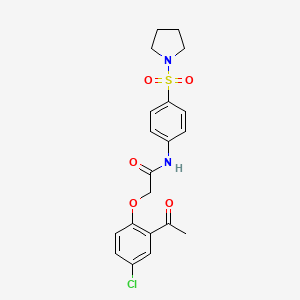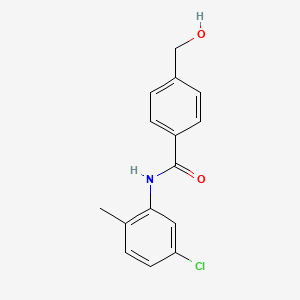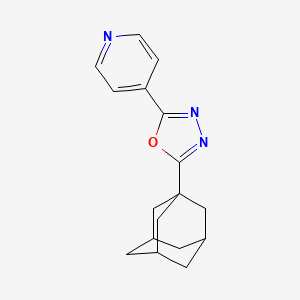
2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide, also known as PAC-1, is a small molecule compound that has been studied for its potential as an anti-cancer agent. It was first synthesized in 2005 by researchers at the University of Illinois and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide is not fully understood, but it is thought to involve the activation of procaspase-3, an enzyme involved in the apoptotic pathway. 2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide has been shown to induce the cleavage of procaspase-3, leading to the activation of caspase-3 and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and glioblastoma. 2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide has also been shown to sensitize cancer cells to radiation therapy, increasing the effectiveness of treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide in lab experiments is its low toxicity in healthy cells. This makes it a safer alternative to other anti-cancer agents that may have more harmful side effects. However, one limitation of using 2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide. One area of focus could be on developing more efficient synthesis methods for the compound, as the current process can be time-consuming and costly. Another area of focus could be on further understanding the mechanism of action of 2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide, which could lead to the development of more effective anti-cancer agents. Additionally, future research could focus on exploring the potential of 2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide in combination with other anti-cancer agents or radiation therapy.
Méthodes De Synthèse
The synthesis of 2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide involves a multi-step process that begins with the reaction of 2-acetyl-4-chlorophenol with potassium carbonate in dimethylformamide. This reaction produces 2-acetyl-4-chlorophenoxyacetone, which is then reacted with N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide in the presence of sodium hydride to yield 2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide has been studied for its potential as an anti-cancer agent, specifically in the treatment of solid tumors. It has been shown to induce apoptosis, or programmed cell death, in cancer cells while leaving healthy cells unaffected. 2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide has also been studied for its potential as a sensitizer for radiation therapy, as it has been shown to increase the effectiveness of radiation treatment in cancer cells.
Propriétés
IUPAC Name |
2-(2-acetyl-4-chlorophenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c1-14(24)18-12-15(21)4-9-19(18)28-13-20(25)22-16-5-7-17(8-6-16)29(26,27)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBBTRLPYBOOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B7532548.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)


![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7532580.png)
![4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one](/img/structure/B7532585.png)
![3-methyl-N'-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]butanimidamide](/img/structure/B7532588.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)

![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
![3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)
